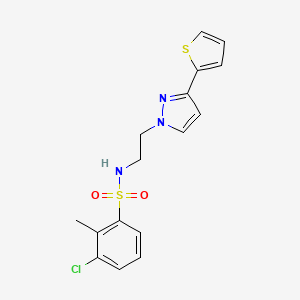
3-chloro-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its potential applications in various scientific fields. This compound is characterized by its distinct structure, which includes a benzene ring substituted with chloro, methyl, and sulfonamide groups, alongside a thiophene-pyrazole moiety. Such a structure lends itself to diverse reactivity and potential utility in different domains, particularly in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions:
Formation of the pyrazole-thiophene moiety: : This can be achieved through a cyclization reaction between a hydrazine derivative and an α,β-unsaturated ketone in the presence of an acidic or basic catalyst.
Introduction of the sulfonamide group: : This is done by reacting a suitable sulfonyl chloride with the amine group of the intermediate formed from the previous step, often in the presence of a base like triethylamine.
Substitution on the benzene ring: : This involves electrophilic aromatic substitution reactions to introduce chloro and methyl groups, either through direct halogenation/methylation or via the preparation of suitable intermediates that can be subsequently transformed.
Industrial Production Methods
Industrial production might adopt similar synthetic strategies but with optimized conditions for scale-up. Continuous flow chemistry could be employed to enhance reaction efficiency, yield, and safety, especially for steps involving hazardous reagents or conditions. Catalysis, both homogeneous and heterogeneous, might play a significant role in enhancing reaction rates and selectivities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions, such as:
Oxidation: : Typically involving the thiophene ring to yield sulfoxides or sulfones under oxidative conditions.
Reduction: : Hydrogenation reactions reducing the pyrazole or nitro functionalities.
Substitution: : Nucleophilic or electrophilic substitutions on the benzene ring.
Coupling Reactions: : Such as Suzuki or Heck reactions, facilitated by the presence of the chloro group.
Common Reagents and Conditions
Oxidation: : Use of peroxides or other oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Utilizing hydrogen gas with palladium on carbon (Pd/C) or similar catalysts.
Substitution: : Utilization of halogens or sulfonyl chlorides in the presence of base.
Coupling Reactions: : Using palladium catalysts under mild to moderate temperature conditions.
Major Products
Major products would vary based on the reactions but could include oxidized thiophene derivatives, reduced pyrazole compounds, and various substituted benzene derivatives.
Scientific Research Applications
This compound's unique structure makes it valuable for numerous applications:
Chemistry: : It can serve as a versatile building block for more complex molecules.
Biology: : Its bioactive potential makes it a candidate for studies related to enzyme inhibition or as a pharmacophore in drug design.
Industry: : Its utility could extend to materials science, particularly in the creation of functionalized polymers or as intermediates in agrochemicals.
Mechanism of Action
The compound's mechanism of action in biological systems can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, due to the presence of its reactive functional groups. The thiophene and pyrazole moieties, in particular, are known to engage in π-stacking interactions and hydrogen bonding, which can influence their binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity by forming stable complexes or interfering with receptor-ligand interactions at a molecular level.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methylbenzenesulfonamide: : Simpler structure lacking the thiophene-pyrazole moiety.
3-chloro-2-methylbenzenesulfonamide: : Similar core structure but without the extended aromatic system.
N-(2-(3-thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfonamide: : Missing the chloro and methyl substitutions.
Uniqueness
Compared to these similar compounds, 3-chloro-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide stands out due to the combined presence of chloro, methyl, and sulfonamide groups along with a thiophene-pyrazole system
Properties
IUPAC Name |
3-chloro-2-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-12-13(17)4-2-6-16(12)24(21,22)18-8-10-20-9-7-14(19-20)15-5-3-11-23-15/h2-7,9,11,18H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTYIGHHYUJHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B2461974.png)
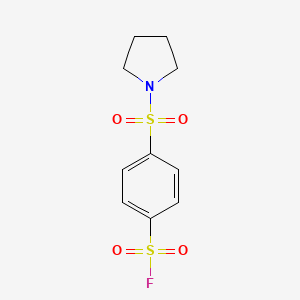

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2461978.png)
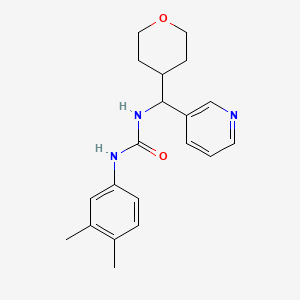
![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461981.png)
![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2461982.png)

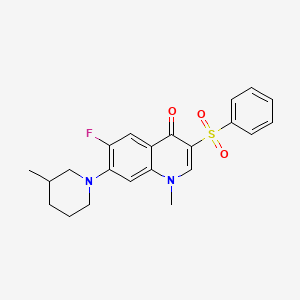
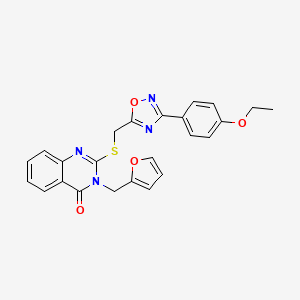
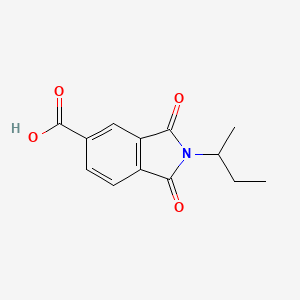
![2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2461992.png)
![1-[3-[(2-Fluorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2461993.png)
![1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2461994.png)
